N-(4-methoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Description
N-(4-methoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its tetracyclic core and the presence of a methoxyphenyl group, which contributes to its distinct chemical properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-27-16-12-10-15(11-13-16)25-24(26)22-14-21-17-6-2-4-8-19(17)23(22)20-9-5-3-7-18(20)21/h2-13,21-23H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBRCJXVCOLDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC3C4=CC=CC=C4C2C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of the methoxyphenyl group: This step usually involves electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the tetracyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.
Scientific Research Applications
N-(4-methoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe for studying biological processes due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group can participate in hydrogen bonding or hydrophobic interactions, while the tetracyclic core can provide structural rigidity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Examples include This compound analogs with different substituents on the phenyl ring or variations in the tetracyclic core.
N-(4-methoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide: can be compared with other tetracyclic compounds or those containing methoxyphenyl groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of structural features, which confer distinct chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
